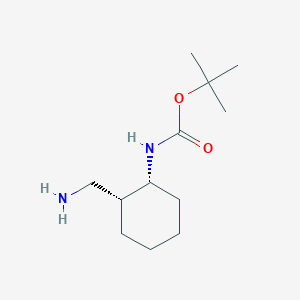
tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclohexyl ring. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine
In the field of medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. The presence of the tert-butyl group and the aminomethyl group allows for specific binding interactions with target proteins, leading to changes in their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: A related compound with a hydroxyl group instead of an aminomethyl group.
tert-Butyl ((1R,2R)-2-(methylamino)cyclohexyl)carbamate: A compound with a methylamino group instead of an aminomethyl group.
Uniqueness
tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where selective interactions with molecular targets are required .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
Clave InChI |
NYPPQRSVUJQKTO-NXEZZACHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CN |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




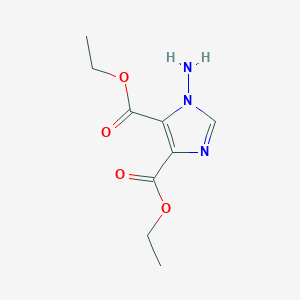
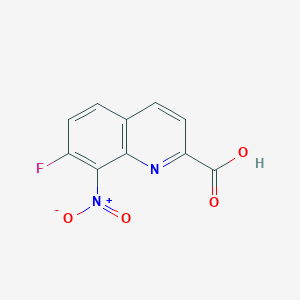
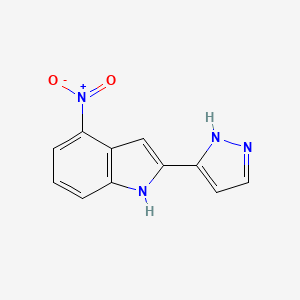
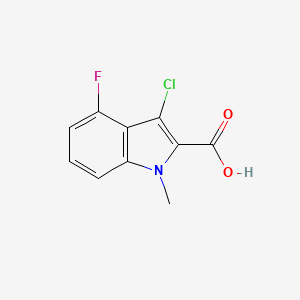


![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)
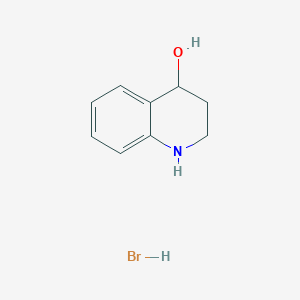
![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
